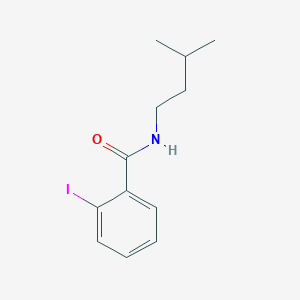

2-iodo-N-(3-methylbutyl)benzamide

Description

2-Iodo-N-(3-methylbutyl)benzamide is a benzamide derivative characterized by an iodine atom at the ortho position of the benzoyl group and a branched 3-methylbutyl amine substituent. Its molecular formula is C₁₂H₁₆INO, with a molecular weight of 317.17 g/mol. The compound is synthesized via a condensation reaction between 2-iodobenzoyl chloride and 3-methylbutylamine in the presence of triethylamine, yielding a pale yellow solid with a 65% yield . Its structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and high-resolution mass spectrometry (HRMS), with a calculated [M+H]+ of 318.0349 and experimental value of 318.0350 . The ortho-iodine substituent and bulky alkyl chain influence its reactivity and physical properties, making it a candidate for applications in medicinal chemistry and catalysis.

Properties

Molecular Formula |

C12H16INO |

|---|---|

Molecular Weight |

317.17 g/mol |

IUPAC Name |

2-iodo-N-(3-methylbutyl)benzamide |

InChI |

InChI=1S/C12H16INO/c1-9(2)7-8-14-12(15)10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,14,15) |

InChI Key |

BBPURXXGBCIKQN-UHFFFAOYSA-N |

SMILES |

CC(C)CCNC(=O)C1=CC=CC=C1I |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC=CC=C1I |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The ortho-iodine atom in all compounds enhances electrophilicity, facilitating reactions such as C–H activation or cyclization (e.g., ebselen analog synthesis via CuI-mediated selenation ).

- N-Substituents :

- Aromatic N-substituents (e.g., pyridin-3-yl) introduce hydrogen-bonding or π-stacking capabilities, influencing crystallinity and bioactivity .

Synthetic Yields: The 65% yield of 2-iodo-N-(3-methylbutyl)benzamide is higher than that of 2-iodo-N-(4-phenoxyphenyl)benzamide (33%), likely due to steric hindrance from bulky aryl groups in the latter .

Spectroscopic Trends :

- ¹³C NMR shifts for the carbonyl group (C=O) in this compound appear at 165.91–165.94 ppm , consistent with other 2-iodobenzamides (e.g., 165.94 ppm in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) .

- The 3-methylbutyl chain exhibits characteristic ¹³C NMR signals at 38.34, 26.04, and 22.58 ppm for methyl and methylene carbons .

Functional and Application Comparisons

Reactivity in Catalysis

- 2-Iodo-N-(4-phenoxyphenyl)benzamide: Demonstrates utility in Pd/Cu-catalyzed coupling reactions due to its electron-rich aryl group, enabling access to biaryl structures .

Solid-State Behavior

- Polymorphism : Halogenated benzamides like 2-iodo-N-(4-bromophenyl)benzamide exhibit polymorphism influenced by intermolecular interactions (e.g., C–I⋯π vs. hydrogen bonding) . The 3-methylbutyl chain in this compound may reduce polymorphism risk due to steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.